3,4-Diethyl-1H-pyrazol-5-amine
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Overview
Description
3,4-Diethyl-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C7H13N3. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown to interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities . The specific effects of 3,4-Diethyl-1H-pyrazol-5-amine on cell function, signaling pathways, gene expression, and cellular metabolism are not documented.
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and interactions at the molecular level
Temporal Effects in Laboratory Settings
Some pyrazole derivatives exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C .
Dosage Effects in Animal Models
Some pyrazole derivatives were found to be safe and well-tolerated by mice when treated with certain dosages
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-diethyl-1H-pyrazole with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the cyclization process can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Diethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diethyl-1H-pyrazol-4-amine
- 3,4-Dimethyl-1H-pyrazol-5-amine
- 3,4-Diethyl-1H-pyrazol-4-amine
Uniqueness
3,4-Diethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of ethyl groups at positions 3 and 4 enhances its lipophilicity and may affect its interaction with biological targets compared to other pyrazole derivatives .
Properties
IUPAC Name |
4,5-diethyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-5-6(4-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRRWJGAKXHHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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